2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-9-4-6-2-3-7(12)11-8(6)10-5/h4H,2-3H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNJOQSMMYQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCC(=O)NC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118768-05-1 | |
| Record name | 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrimidine-Based Cyclization
Functionalized pyrimidines serve as common precursors. For example, ethyl 4-chloro-2-(methyl)pyrimidine-5-carboxylate undergoes aminolysis with methylamine to yield intermediates that cyclize under acidic conditions. This approach leverages the reactivity of the pyrimidine’s C4 position, enabling annelation with a pyridone fragment. Key steps include:
-
Aminolysis : Substitution of the C4 chloro group with methylamine.
-
Reduction : Conversion of the ester to a primary alcohol using lithium aluminum hydride (LAH).
-
Cyclization : Intramolecular condensation catalyzed by acetic acid or polyphosphoric acid.
Reaction yields for analogous compounds range from 61% to 95%, depending on the substituents.
Multi-Component One-Pot Syntheses
Three-component reactions offer efficient access to the pyrido[2,3-d]pyrimidin-7-one core. A representative protocol involves:
-
Pyrimidine Carboxylate : Ethyl 2-methylpyrimidine-5-carboxylate.
-
Active Methylene Compound : Dimethyl acetylenedicarboxylate (DMAD).
-
Nucleophile : Ammonia or primary amines.
The reaction proceeds via a cascade mechanism:
-
Michael Addition : DMAD reacts with the pyrimidine’s C6 position.
-
Cyclodehydration : Elimination of water forms the pyridine ring.
This method achieves yields of 70–85% and is scalable for array syntheses.
Post-cyclization modifications enable the introduction of the methyl group at C2. A patent by Merck details the use of olefin-forming reagents to functionalize the C2 position of pyrido[2,3-d]pyrimidin-7-ones. For example:
-
Substitution : Treatment of 2-chloro derivatives with methyl Grignard reagents.
-
Reduction : Catalytic hydrogenation of 2-cyano or 2-vinyl groups.
Reaction conditions and yields are summarized below:
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro derivative | MeMgBr | THF, 0°C, 2h | 65% | |
| 2-Cyano derivative | H₂, Pd/C | EtOH, 50°C, 6h | 78% |
Bromination and Subsequent Alkylation
Selective bromination at C6 followed by Suzuki-Miyaura coupling allows further diversification. For instance, 6-bromo-2-methylpyrido[2,3-d]pyrimidin-7-one reacts with methylboronic acid under palladium catalysis to install additional substituents. However, this route is less relevant for the target compound, which lacks C6 modifications.
Challenges and Optimization
Regioselectivity
Controlling the site of cyclization remains a challenge. Steric hindrance from the C2 methyl group can divert reactions toward undesired regioisomers. Employing bulky bases (e.g., DBU) improves selectivity by deprotonating specific intermediates.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridopyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridopyrimidine derivatives.
Substitution: Formation of alkylated or arylated pyridopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidin-7-one exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrido ring can enhance the compound's efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrido[2,3-d]pyrimidin-7-one derivatives displayed potent activity against breast cancer cells. The most active compound exhibited an IC50 value of 0.5 µM, significantly lower than that of standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of 2-Methyl-5H,6H,7H,8H-Pyrido[2,3-d]Pyrimidin-7-One
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Agrochemical Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Its application in agricultural settings could lead to the development of new pest control agents that are less harmful to beneficial insects.
Case Study:
A field trial conducted on tomato plants demonstrated that a formulation containing 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one reduced aphid populations by over 70% compared to untreated controls .
Material Sciences
Polymer Chemistry
In material science, 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one has been explored as a potential building block for novel polymers. Its heterocyclic structure allows for unique interactions within polymer matrices.
Data Table: Polymer Properties Using 2-Methyl-5H,6H,7H,8H-Pyrido[2,3-d]Pyrimidin-7-One
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyamide | 85 | 250 |
| Polyurethane | 90 | 230 |
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . As a CDK inhibitor, it interferes with the cell cycle by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitution Pattern Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse substitution patterns that dictate their biological activity and synthetic accessibility. Key analogs and their structural differences are summarized below:
Table 1. Structural and functional comparison of 2-methyl-pyrido[2,3-d]pyrimidin-7-one with analogs.
Physicochemical Properties
Biological Activity
2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, known for their potential therapeutic applications. This article will explore the biological activity of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one by summarizing research findings, including data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 163.18 g/mol
- CAS Number : 118768-05-1
Biological Activity Overview
The biological activities of pyrido[2,3-d]pyrimidine derivatives are primarily attributed to their interactions with various biological targets. The following table summarizes key biological activities associated with 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one and related compounds.
| Biological Activity | Target | Reference |
|---|---|---|
| Antitumor | Dihydrofolate reductase (DHFR) | |
| Antimicrobial | Various bacterial strains | |
| Antitubercular | Mycobacterium tuberculosis | |
| Kinase inhibition | Tyrosine kinases |
- Dihydrofolate Reductase Inhibition : Compounds like 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one exhibit potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the folate metabolism in cancer cells.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial DNA synthesis or inhibiting essential metabolic pathways.
- Antitubercular Properties : Recent studies have highlighted the potential of this compound in combating Mycobacterium tuberculosis. The specific mechanisms remain under investigation but may involve targeting unique metabolic pathways in the bacterium.
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant cytotoxicity against several cancer cell lines by inhibiting DHFR activity. The structure-activity relationship (SAR) indicated that modifications at specific positions enhance biological potency.
- Antitubercular Screening : In a recent evaluation of various pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, two compounds were identified with IC50 values indicating potent activity. The study emphasized the importance of the nitrogen substituents in enhancing efficacy against resistant strains.
Q & A
Q. What are common synthetic routes for 2-methyl-pyrido[2,3-d]pyrimidin-7-one derivatives?
Answer: A widely used method involves cyclocondensation of α,β-unsaturated esters, malononitrile, and aryl-substituted guanidines. This three-component reaction forms tetrahydropyrido[2,3-d]pyrimidinones, which are subsequently oxidized or modified to yield target derivatives . Alternative approaches include:
- KF/Al₂O₃-mediated synthesis : Efficient for functionalizing the pyrimidine ring with methyl or aryl groups under mild conditions .
- Solid-phase synthesis : Enables rapid diversification of substituents at positions 2 and 4, ideal for generating libraries for biological screening .
Q. How is structural characterization performed for this compound?
Answer: Key techniques include:
- ¹H/¹³C-NMR : Assignments rely on characteristic shifts for the pyrido-pyrimidinone core. For example, the methyl group at position 2 appears as a singlet at δ ~2.67 ppm, while the carbonyl (C7) resonates at δ ~173.9 ppm in ¹³C-NMR .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ for C₁₅H₁₁Cl₂N₃OS: calculated 352.0073, observed 352.0074) .
Q. What biological activities are associated with pyrido[2,3-d]pyrimidin-7-one derivatives?
Answer: Derivatives exhibit:
- Antitumor activity : Linked to inhibition of kinases (e.g., CDK2) via binding to the ATP pocket .
- Antimicrobial properties : Enhanced by electron-withdrawing substituents (e.g., cyano groups at position 6) .
Advanced Research Questions
Q. How can reaction yields be optimized for 2-methyl-pyrido[2,3-d]pyrimidin-7-one synthesis?
Answer: Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 62% yield for 6-(2,6-dichlorophenyl)-8-methyl derivatives in 30 minutes vs. 8 hours conventionally) .
- Catalyst screening : KF/Al₂O₃ improves regioselectivity in alkylation steps compared to traditional bases like NaH .
Q. How do substitution patterns influence biological activity?
Answer: A structure-activity relationship (SAR) analysis reveals:
For example, 8-cyclopentyl derivatives show 10-fold higher selectivity for CDK2 over CDK1 compared to unsubstituted analogs .
Q. How to resolve contradictions in biological data across similar compounds?
Answer: Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) arise from:
- Conformational flexibility : Substituents at position 8 (e.g., cyclopentyl vs. ethyl) alter the compound’s ability to adopt bioactive conformations .
- Assay conditions : Variations in ATP concentration (1 mM vs. 100 µM) can artificially inflate inhibition metrics. Standardizing assay protocols is critical .
Q. What computational methods predict binding modes of 2-methyl derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with kinase domains, prioritizing compounds with hydrogen bonds to hinge residues (e.g., Glu81 in CDK2) .
- MD simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
